Methyl 6-(3-methylbutanoyl)nicotinate
Description
Methyl 6-(3-methylbutanoyl)nicotinate is a nicotinic acid derivative characterized by a methyl ester group at the 3-position of the pyridine ring and a 3-methylbutanoyl substituent at the 6-position. These analogs vary in substituents at the 4-, 5-, and 6-positions of the pyridine ring, influencing their physicochemical properties, reactivity, and biological activity .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 6-(3-methylbutanoyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-8(2)6-11(14)10-5-4-9(7-13-10)12(15)16-3/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
AUADTSCDRTYGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 6-(3-methylbutanoyl)nicotinate with structurally related nicotinate esters, focusing on substituent effects, hydrolysis rates, and applications.
Structural and Substituent Analysis
Substituents on the pyridine ring significantly alter electronic, steric, and lipophilic properties. Key analogs include:
*Estimated based on substituent contributions.
- Key Observations: Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Increase electrophilicity of the ester, enhancing reactivity toward nucleophiles (e.g., hydrolysis) . Electron-Donating Groups (e.g., -OCH₃, -CH₃): Stabilize the ester against hydrolysis, as seen in Methyl 6-methoxynicotinate .
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